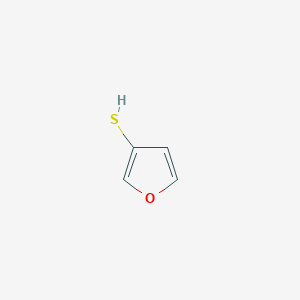

3-Furanthiol

説明

Structure

3D Structure

特性

分子式 |

C4H4OS |

|---|---|

分子量 |

100.14 g/mol |

IUPAC名 |

furan-3-thiol |

InChI |

InChI=1S/C4H4OS/c6-4-1-2-5-3-4/h1-3,6H |

InChIキー |

MWFFRFMPYAKXEY-UHFFFAOYSA-N |

正規SMILES |

C1=COC=C1S |

製品の起源 |

United States |

Foundational & Exploratory

Thermodynamic Kinetics and Volatility Profiling of Furan-3-Thiols: A Technical Whitepaper

Executive Summary

Furan-3-thiols represent a class of highly volatile, sulfur-containing heterocyclic compounds that are of paramount importance in flavor chemistry, sensory science, and volatile organic compound (VOC) analytics. While unsubstituted furan-3-thiol exists, its most industrially and scientifically significant derivative is 2-methyl-3-furanthiol (MFT) . This whitepaper utilizes MFT as the benchmark molecule to explore the thermodynamic properties, phase-partitioning behavior, and analytical methodologies associated with this chemical family. Designed for researchers and analytical scientists, this guide synthesizes kinetic theory with field-proven, self-validating experimental protocols.

Thermodynamic Properties & Phase Behavior

The volatility and sensory impact of furan-3-thiols are governed by their unique thermodynamic parameters. The presence of the sulfhydryl (-SH) group attached to a furan ring creates a highly reactive, polarizable molecule with a relatively low boiling point and high vapor pressure.

Because of its low boiling point (57–60 °C at 44 mmHg)[1], the molecule exhibits high fugacity, readily escaping aqueous matrices into the headspace. Furthermore, its vapor density is significantly heavier than air (3.9 vs. 1.0)[2], meaning that in unventilated environments, the vapor will pool at lower elevations, a critical safety consideration for laboratory handling.

Quantitative Physicochemical Data

The following table summarizes the core thermodynamic and physical properties of the benchmark furan-3-thiol derivative (2-Methyl-3-furanthiol).

| Property | Value | Reference / Source |

| Chemical Formula | C₅H₆OS | PubChem[3] |

| Molecular Weight | 114.17 g/mol | Fisher Scientific[1] |

| Boiling Point | 57 - 60 °C (@ 44 mmHg) | Fisher Scientific[1] |

| Density | 1.141 - 1.150 g/mL (@ 25 °C) | PubChem[3] |

| Vapor Density | 3.9 (Air = 1) | Fisher Scientific[2] |

| Flash Point | 37 °C (98.6 °F) | Fisher Scientific[1] |

| Organoleptic Profile | Roasted meat, sulfurous, metallic | Sigma-Aldrich[4] |

Mechanisms of Volatility and Matrix Partitioning

Volatility is not solely a function of vapor pressure; it is dictated by the thermodynamic partitioning coefficient (

Furan-3-thiols exhibit distinct partitioning behaviors depending on the matrix:

-

Aqueous Matrices: In water, the relatively lipophilic furan ring (estimated LogP ~1.5 - 2.0) experiences hydrophobic repulsion. This increases the activity coefficient of the molecule, driving it rapidly into the vapor phase.

-

Lipid Matrices: In high-fat environments, favorable hydrophobic interactions lower the molecule's fugacity. Lipids act as thermodynamic "solvents" that modulate the release kinetics of the thiol, which is why furan-3-thiols exhibit prolonged retention and sustained aroma release in lipid-rich broths and emulsions[5].

Biochemical and Thermal Formation Pathways

In natural and processed systems, furan-3-thiols are rarely biosynthesized directly; rather, they are the thermodynamic end-products of complex thermal degradation and condensation reactions. The two primary pathways are the Maillard reaction and Thiamine (Vitamin B1) degradation [6].

During thermal processing (e.g., cooking meat or roasting coffee), reducing sugars such as ribose react with sulfur-containing amino acids like cysteine. This cascade forms highly reactive intermediate dicarbonyls and hydrogen sulfide, which subsequently cyclize to form furan-3-thiols[5].

Figure 1: Thermal formation pathways of furan-3-thiol derivatives via Maillard reactions.

Because furan-3-thiols are highly unstable in the presence of oxygen and free radicals, they readily undergo oxidative dimerization to form disulfides (e.g., bis(2-methyl-3-furyl) disulfide)[6]. This reactivity necessitates highly controlled analytical environments.

Analytical Methodologies: Self-Validating SPME-GC-MS

Quantifying furan-3-thiols presents a significant analytical challenge. Their high volatility leads to evaporative losses during standard solvent extraction, and their susceptibility to oxidation causes artifactual disulfide formation.

To overcome this, Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard. The following protocol is designed as a self-validating system , ensuring that any matrix effects or oxidative losses are mathematically accounted for in real-time.

Protocol: Isotope-Dilution SPME Extraction of Furan-3-Thiols

1. Sample Preparation & Isotope Dilution (The Validation Key)

-

Action: Weigh 5.0 g of the homogenized sample into a 20 mL amber headspace vial. Immediately spike the matrix with 10 µL of a known concentration of a stable isotope-labeled internal standard (e.g.,

-2-methyl-3-furanthiol). -

Causality: Introducing the heavy isotope at step zero creates a self-validating loop. Because the labeled and unlabeled thiols share identical thermodynamic and chemical properties, any oxidative degradation or incomplete extraction that occurs will affect both equally. The final ratio remains constant, correcting for systemic errors.

2. Matrix Modification (Thermodynamic Shift)

-

Action: Add 5 mL of a saturated NaCl aqueous solution to the vial.

-

Causality: This induces a "salting-out" effect. The high ionic strength of the aqueous phase increases the activity coefficient of the non-polar furan-3-thiol, thermodynamically forcing the target analytes out of the liquid phase and into the headspace, thereby maximizing the

partition coefficient.

3. Headspace Equilibration

-

Action: Seal the vial with a PTFE/silicone septum. Incubate at 40 °C for 15 minutes under continuous agitation (250 rpm).

-

Causality: Agitation minimizes the boundary layer at the liquid-gas interface, accelerating the kinetic transfer of VOCs until thermodynamic equilibrium is achieved.

4. SPME Fiber Extraction

-

Action: Expose a 75 µm Carboxen/Polydimethylsiloxane (CAR/PDMS) SPME fiber to the headspace for 30 minutes.

-

Causality: The CAR/PDMS coating is explicitly chosen over standard PDMS. Carboxen is a microporous carbon molecular sieve that exhibits exceptional affinity for low-molecular-weight, highly volatile sulfur compounds, preventing them from being displaced by larger, more abundant matrix volatiles.

5. Thermal Desorption & GC-MS Analysis

-

Action: Retract the fiber and inject it into the GC inlet at 250 °C for 3 minutes in splitless mode.

-

Self-Validation Check: Post-analysis, monitor the MS chromatogram for the presence of labeled disulfide dimers. Calculate the recovery rate of the internal standard. If recovery deviates by >15%, or if the monomer-to-dimer ratio skews heavily toward the dimer, the extraction is flagged for excessive oxidative interference, and the sample must be re-prepped with the addition of an antioxidant (e.g., BHT).

Figure 2: Self-validating SPME-GC-MS workflow for volatile thiol quantification.

Conclusion

The thermodynamic properties of furan-3-thiols—characterized by high vapor pressures, low boiling points, and rapid phase-partitioning—make them both highly impactful sensory molecules and challenging analytical targets. By understanding the causality behind their volatility and reactivity, researchers can design robust, self-validating methodologies that prevent oxidative artifacts and ensure precise quantification in complex biological and food matrices.

References

-

Tang, W., Jiang, D., Yuan, P., & Ho, C.-T. (2012). Flavor chemistry of 2-methyl-3-furanthiol, an intense meaty aroma compound. Journal of Sulfur Chemistry.[Link]

-

Shahidi, F., & Hossain, A. (2022). Role of Lipids in Food Flavor Generation. Molecules (MDPI).[Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 34286, 2-Methyl-3-furanthiol. PubChem.[Link]

-

Fisher Scientific. (2023). Safety Data Sheet: 2-Methylfuran-3-thiol. Fisher Scientific Belgium.[Link]

Sources

Unlocking Meaty and Roasted Aromas: A Guide to the Biosynthesis Precursors of 3-Furanthiols in Fermentation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Furanthiols, particularly 2-methyl-3-furanthiol (2M3F), are potent sulfur-containing aroma compounds responsible for the desirable meaty, roasted, and coffee-like notes in a vast array of food products. While their sensory impact is significant even at parts-per-trillion levels, their formation is a complex interplay of precursor availability and bioconversion during processes like fermentation. This technical guide provides an in-depth exploration of the key biosynthetic precursors of 3-furanthiols, the chemical and enzymatic pathways governing their formation, and the methodologies for their analysis and optimization in fermentation systems. We will dissect the foundational Maillard reaction pathways, the critical role of non-volatile cysteine-S-conjugates, and the contribution of thiamine degradation, offering a comprehensive resource for professionals seeking to understand and manipulate these powerful odorants.

Introduction: The Aromatic Power of 3-Furanthiols

Volatile sulfur compounds are pivotal to the characteristic aroma of many foods and beverages. Among these, thiols are especially potent, with some possessing the lowest aroma thresholds of any known food odorant[1]. 2-Methyl-3-furanthiol (2M3F), a key member of the 3-furanthiol family, is a primary contributor to the savory and roasted aromas of cooked meat, coffee, and fermented products like soy sauce[1][2]. Its presence, even at concentrations up to 100 ng/L in wine, is significantly above its olfactory perception threshold, highlighting its outsized impact on sensory profiles[3].

The challenge and opportunity for food scientists and biotechnologists lie in the fact that these potent thiols are not typically present in their free, volatile form in raw materials. Instead, they are generated during processing from non-volatile, odorless precursors[4][5]. Fermentation, with its rich enzymatic environment provided by microorganisms like yeast, serves as a critical stage for the liberation of these aromas. Understanding the identity of these precursors and the mechanisms of their conversion is paramount for controlling and enhancing the desired flavor profiles in fermented products.

Core Biosynthetic Pathways and Precursors

The formation of 2-methyl-3-furanthiol is not governed by a single pathway but rather a convergence of chemical and enzymatic reactions. The primary routes involve the Maillard reaction between specific sugars and sulfur-containing amino acids, and the degradation of thiamine.

The Maillard Reaction: A Foundation for Flavor

The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is the most common pathway for generating 2M3F in thermally processed foods[1]. The critical precursors in this pathway are:

-

A Sulfur Source: The amino acid L-cysteine is the crucial sulfur donor[1][6].

-

A Carbon Skeleton Source: Pentose sugars, such as ribose and xylose, are significantly more efficient precursors for 2M3F compared to hexoses like glucose[7][8].

The reaction proceeds through several stages, leading to the formation of key intermediates. Studies using stable isotopes have confirmed that the carbon skeleton of ribose remains intact during the formation of 2-methyl-3-furanthiol[9]. A proposed pathway involves the formation of a 1,4-dideoxyosone intermediate from ribose, which explains the generation of 2M3F[9]. The reaction is also highly dependent on pH, with lower pH levels (around 4.0-5.6) generally favoring the formation of 2-methyl-3-furanthiol[7].

Cysteine-S-Conjugates: The "Hidden" Precursors

While thermal reactions are important, a key mechanism in fermentation involves the enzymatic release of thiols from non-volatile, odorless precursors. These precursors are often cysteine-S-conjugates[10][11]. In many biological systems, including grapes and barley, potent thiols exist in a "bound" form, conjugated to cysteine or the tripeptide glutathione (GSH)[4][5][12].

-

Formation: These conjugates can be formed through various mechanisms. For instance, S-(2-methyl-3-furyl)-L-cysteine has been identified as a product of the Maillard reaction between xylose and cysteine, suggesting a direct link between thermal processing and the creation of these fermentable precursors[10][11]. In plants, these conjugates are part of normal metabolism, where glutathione is conjugated to a lipid metabolite to form a flavorless precursor[12].

-

Enzymatic Release: The magic of fermentation lies in the ability of yeast, particularly strains of Saccharomyces cerevisiae, to cleave these conjugates. Yeasts possess carbon-sulfur lyase enzymes (β-lyases) that specifically break the C-S bond of the cysteine conjugate, releasing the free, volatile thiol[5][13]. This biotransformation is the primary mechanism for the release of varietal thiols in wine and beer[12].

Thiamine Degradation: An Alternative Sulfur Pathway

Thiamine (Vitamin B1) serves as another important precursor for 2M3F, particularly in systems where other sulfur sources might be limited[1]. Thermal degradation of thiamine can generate the furan ring and the sulfur atom necessary for 2M3F formation. However, studies using isotopically labeled cysteine (³⁴S-cysteine) in model systems containing both thiamine and cysteine have shown that the majority of the sulfur in the resulting 2M3F originates from thiamine, not cysteine[14]. This indicates that while cysteine may participate in the reaction, thiamine can be a more direct and efficient sulfur donor in certain contexts[14]. This pathway is particularly relevant in thiamine-rich matrices like cured meats or certain fermented grains[1].

Methodologies for Precursor and Thiol Analysis

Accurate quantification of both the non-volatile precursors and the final volatile thiols is essential for research and process optimization. Due to their low concentrations and high reactivity, specialized analytical techniques are required.

Quantification of Volatile Thiols (e.g., 2M3F)

A robust and widely used method is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS)[15]. This technique is effective for liquid samples like wine, beer, or coffee and solid matrices like fermented grains[1][15].

Experimental Protocol: HS-SPME-GC-MS Analysis of 2M3F

-

Sample Preparation:

-

Place a precise volume (e.g., 5 mL) of the liquid sample (e.g., filtered fermentation broth) into a 20 mL headspace vial.

-

For solid samples, weigh a precise amount (e.g., 1 g) into the vial and add a saturated salt solution (e.g., NaCl) to improve the partitioning of volatiles into the headspace.

-

Spike the sample with a known concentration of a labeled internal standard (e.g., d₃-2-methyl-3-furanthiol) for accurate quantification.

-

Seal the vial immediately with a PTFE-faced silicone septum.

-

-

Headspace Extraction (HS-SPME):

-

Equilibrate the vial in an autosampler agitator at a controlled temperature (e.g., 60°C) for a set time (e.g., 15 minutes) with agitation. This allows the volatile compounds to move into the headspace above the sample.

-

Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the vial's headspace for a defined period (e.g., 30 minutes) to adsorb the analytes.

-

-

GC-MS Analysis:

-

Automatically retract the fiber and inject it into the heated inlet (e.g., 250°C) of the gas chromatograph. The high temperature desorbs the trapped analytes onto the GC column.

-

Separate the volatile compounds on a suitable capillary column (e.g., DB-WAX or equivalent).

-

Detect and quantify the target analytes using a mass spectrometer operating in Selected Ion Monitoring (SIM) mode. Monitor characteristic ions for both the native 2M3F and its labeled internal standard.

-

-

Quantification:

-

Calculate the concentration of 2M3F in the original sample by creating a calibration curve and using the response ratio of the analyte to the internal standard.

-

Analysis of Non-Volatile Precursors

Analyzing non-volatile S-conjugate precursors requires liquid chromatography techniques, typically coupled with tandem mass spectrometry (LC-MS/MS) for the necessary sensitivity and selectivity. This is the standard method for quantifying precursors like G-3SH and Cys-3SH in grape must and malt[4][5].

Optimizing 3-Furanthiol Production in Fermentation

Controlling the final aroma profile requires a multi-faceted approach to fermentation management. The goal is to ensure an adequate supply of precursors and to provide an optimal environment for the yeast to perform the necessary biotransformations.

Table 1: Key Parameters for Optimizing 3-Furanthiol Production

| Parameter | Objective & Rationale | Recommended Range/Action | Supporting Sources |

| Yeast Strain Selection | Select strains with high β-lyase activity to efficiently cleave S-conjugate precursors. | Use commercially available "thiol-releasing" wine or beer yeast strains. | [5][12][16] |

| Precursor Availability | Ensure the fermentation medium (must, wort, etc.) is rich in the necessary precursors. | Utilize raw materials known to be rich in precursors (e.g., specific hop/malt varieties, pentose-rich substrates). Consider precursor addition. | [4][12] |

| Nitrogen Management | Provide sufficient yeast-assimilable nitrogen (YAN) to support healthy yeast growth and enzyme production without suppressing sulfur metabolism. | Use balanced yeast nutrients. Low nitrogen can sometimes favor H₂S production, a precursor for some thiols. | [17] |

| Fermentation Temperature | Control temperature to optimize yeast metabolic activity and enzyme function. | Typically 18-25°C, but strain-dependent. Lower temperatures can preserve volatile aromas. | |

| pH | Maintain a pH that is optimal for yeast health and enzymatic activity. | Generally pH 3.5 - 5.5. Lower pH can favor the chemical formation of some furanthiols. | [7] |

| Oxygen & Redox Potential | Minimize oxygen exposure post-fermentation to prevent oxidation and loss of volatile thiols. | Use antioxidants like SO₂ or glutathione-rich inactivated yeast. | [16][18] |

Experimental Workflow: Optimizing Fermentation Conditions

Conclusion and Future Perspectives

The formation of 3-furanthiols in fermentation is a sophisticated process reliant on the interplay between precursor chemistry and microbial metabolism. The primary pathways—the Maillard reaction between pentoses and cysteine, and the enzymatic cleavage of cysteine-S-conjugates by yeast β-lyases—provide clear targets for manipulation and control. By selecting appropriate raw materials rich in precursors, choosing yeast strains with high enzymatic activity, and carefully managing fermentation parameters, it is possible to significantly enhance the desirable meaty and roasted sensory characteristics of food and beverage products.

Future research will likely focus on the genetic characterization and engineering of yeast strains to enhance β-lyase activity and specificity. Furthermore, a deeper understanding of the agricultural practices that influence precursor development in raw materials like barley and grapes will provide another layer of control, allowing for the fine-tuning of flavor profiles from the field to the final fermented product.

References

-

Formation of cysteine-S-conjugates in the Maillard reaction of cysteine and xylose. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

-

Cerny, C., & Guntz-Dubini, R. (2013). Formation of cysteine-S-conjugates in the Maillard Reaction of Cysteine and Xylose. Food Chemistry. Retrieved March 7, 2026, from [Link]

-

Cerny, C. (2015). Chapter 9 - The role of sulfur chemistry in thermal generation of aroma. In Flavour Development, Analysis and Perception in Food and Beverages. Woodhead Publishing. Retrieved March 7, 2026, from [Link]

-

Fadel, H., & Prost, C. (2008). The role of cysteine and cysteine-S conjugates as odour precursors in the flavour and fragrance industry. Flavour and Fragrance Journal. Retrieved March 7, 2026, from [Link]

-

Ho, C. T., & Tang, J. (2022). Flavor chemistry of 2-methyl-3-furanthiol, an intense meaty aroma compound. Request PDF. Retrieved March 7, 2026, from [Link]

-

Bolton, T. A., Reineccius, G. A., Liardon, R., & Huynh Ba, T. (1994). Role of cysteine in the formation of 2-methyl-3-furanthiol in a thiamine-cysteine model system. FAO AGRIS. Retrieved March 7, 2026, from [Link]

-

Dumont, A., et al. (2023). Unusual Profile of Thiol Precursors in Special Malts: First Evidence of Chemical Glutathione-/γGluCy- Conversions. Journal of the American Society of Brewing Chemists. Retrieved March 7, 2026, from [Link]

-

Cerny, C., & Davidek, T. (2003). Formation of aroma compounds from ribose and cysteine during the Maillard reaction. Journal of Agricultural and Food Chemistry. Retrieved March 7, 2026, from [Link]

-

Ferreira, V., et al. (2006). Automated analysis of 2-methyl-3-furanthiol and 3-mercaptohexyl acetate at ng L(-1) level by headspace solid-phase microextracion with on-fibre derivatisation and gas chromatography-negative chemical ionization mass spectrometric determination. Journal of Chromatography A. Retrieved March 7, 2026, from [Link]

-

Tomisawa, H., et al. (1993). A novel pathway for formation of thiol metabolites and cysteine conjugates from cysteine conjugate sulphoxides. Biochemical Pharmacology. Retrieved March 7, 2026, from [Link]

-

Tominaga, T., & Dubourdieu, D. (2006). A Novel Method for Quantification of 2-Methyl-3-furanthiol and 2-Furanmethanethiol in Wines Made from Vitis vinifera Grape Varieties. Request PDF. Retrieved March 7, 2026, from [Link]

-

Fracassetti, D., et al. (2021). Influence of pre-fermentative steps on varietal thiol precursors. Infowine. Retrieved March 7, 2026, from [Link]

-

Cerny, C., & Guntz-Dubini, R. (2013). Figure 5 from Formation of cysteine-S-conjugates in the Maillard reaction of cysteine and xylose. Semantic Scholar. Retrieved March 7, 2026, from [Link]

-

Tominaga, T., & Dubourdieu, D. (2006). A novel method for quantification of 2-methyl-3-furanthiol and 2-furanmethanethiol in wines made from Vitis vinifera grape varieties. PubMed. Retrieved March 7, 2026, from [Link]

-

Hofmann, T., & Schieberle, P. (1998). Quantitative Model Studies on the Effectiveness of Different Precursor Systems in the Formation of the Intense Food Odorants 2-Furfurylthiol and 2-Methyl-3-furanthiol. Journal of Agricultural and Food Chemistry. Retrieved March 7, 2026, from [Link]

-

Tominaga, T., et al. (2001). Formation of Furfurylthiol Exhibiting a Strong Coffee Aroma during Oak Barrel Fermentation from Furfural Released by Toasted Staves. Request PDF. Retrieved March 7, 2026, from [Link]

-

Tominaga, T., et al. (2001). Formation of furfurylthiol exhibiting a strong coffee aroma during oak barrel fermentation from furfural released by toasted staves. PubMed. Retrieved March 7, 2026, from [Link]

-

Berkeley Yeast. (n.d.). Thiols in Beer. Berkeley Yeast. Retrieved March 7, 2026, from [Link]

-

Lee, S. M., & Lee, K. G. (2017). Contribution of 2-methyl-3-furanthiol to the cooked meat-like aroma of fermented soy sauce. Food Science and Biotechnology. Retrieved March 7, 2026, from [Link]

-

Chemical & Engineering News. (2007). Tweaking Coffee's Flavor Chemistry. Chemical & Engineering News. Retrieved March 7, 2026, from [Link]

-

Cerny, C. (2023). Identification of 2,5-dimethyl-3-furanthiol in coffee by two dimensional GC TOF MS. SCIREA Journal of Agriculture. Retrieved March 7, 2026, from [Link]

-

Lee, K. G., et al. (2020). Analysis of furan and monosaccharides in various coffee beans. Food Science and Biotechnology. Retrieved March 7, 2026, from [Link]

-

Ma, Y., et al. (2024). Screening, Identification, and Fermentation Condition Optimization of a High-Yield 3-Methylthiopropanol Yeast and Its Aroma-Producing Characteristics. MDPI. Retrieved March 7, 2026, from [Link]

-

Raceme, Z. M., et al. (2013). Process Optimization for Batch Culture of Saccharomyces cerevisiae. SAS Publishers. Retrieved March 7, 2026, from [Link]

-

Nguyen, T. H., & Sipos, P. (2020). OPTIMIZATION OF FERMENTATION CONDITIONS FOR PRODUCTION OF HUNGARIAN SOUR CHERRY SPIRIT USING THE RESPONSE SURFACE METHODOLOGY. ResearchGate. Retrieved March 7, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Contribution of 2-methyl-3-furanthiol to the cooked meat-like aroma of fermented soy sauce - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A novel method for quantification of 2-methyl-3-furanthiol and 2-furanmethanethiol in wines made from Vitis vinifera grape varieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dial.uclouvain.be [dial.uclouvain.be]

- 5. infowine.com [infowine.com]

- 6. academia.edu [academia.edu]

- 7. fs.ntou.edu.tw [fs.ntou.edu.tw]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Formation of aroma compounds from ribose and cysteine during the Maillard reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Formation of cysteine-S-conjugates in the Maillard reaction of cysteine and xylose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. berkeleyyeast.com [berkeleyyeast.com]

- 13. A novel pathway for formation of thiol metabolites and cysteine conjugates from cysteine conjugate sulphoxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Role of cysteine in the formation of 2-methyl-3-furanthiol in a thiamine-cysteine model system [agris.fao.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. laffort.com [laffort.com]

- 17. researchgate.net [researchgate.net]

- 18. Chemical & Engineering News: Science & Technology - Tweaking Coffee's Flavor Chemistry [pubsapp.acs.org]

sensory characterization and aroma descriptors of 3-furanthiol

An In-Depth Technical Guide to the Sensory Characterization and Aroma Descriptors of 2-Methyl-3-Furanthiol

Executive Summary

In the complex landscape of flavor chemistry and pharmaceutical formulation, sulfur-containing volatile compounds dictate the sensory perception of countless products. Among these, 3-furanthiol , and almost exclusively its ubiquitous derivative 2-methyl-3-furanthiol (MFT, CAS 28588-74-1) , stands out as a character-impact compound[1]. Recognized for its intensely savory, meaty, and roasted aroma descriptors, MFT is a critical target for food scientists engineering authentic flavor profiles and drug development professionals designing palatability-masking systems for bitter or metallic active pharmaceutical ingredients (APIs)[2][3].

This whitepaper synthesizes the sensory characterization, chemical formation pathways, and analytical methodologies required to accurately quantify and utilize MFT.

Sensory Characterization & Odor Thresholds

The sensory power of MFT lies in its exceptionally low odor detection threshold. The human olfactory system can detect MFT at concentrations where traditional analytical instruments often fail to register a signal[4].

MFT is predominantly characterized by "boiled meat," "roasted," "coffee-like," and "sulfurous" descriptors[3][5]. However, its perceived aroma is highly concentration-dependent. At trace levels (parts per trillion), it imparts a rich, savory umami note; at higher concentrations, it becomes aggressively sulfurous and metallic[6].

Table 1: Quantitative Sensory Data and Odor Thresholds of MFT

| Matrix | Odor Threshold | Primary Aroma Descriptors | Typical Concentration Range | Reference |

| Water | 0.005 – 0.007 µg/kg | Meaty, savory, roasted | N/A (Baseline) | [7][8] |

| Air | 0.0025 ng/L | Sulfurous, metallic | N/A (Baseline) | [7] |

| Cooked Beef | N/A | Boiled meat, roasted | 7.0 – 28.0 µg/kg | [2] |

| Cooked Pork | N/A | Meaty, fatty | 6.0 – 9.0 µg/kg | [2] |

| Wine (Rosé) | N/A | Toasted, meaty | Trace (OAV dependent) | [9][10] |

| Coffee / Cocoa | N/A | Roasted coffee, burnt | 2.0 – 30.0 ppm (Formulation) | [3][5] |

Note: Odor Activity Value (OAV) is the ratio of the compound's concentration to its odor threshold. MFT frequently exhibits an OAV > 1 in thermally processed foods, confirming its status as a key odorant[2][11].

Mechanistic Pathways of MFT Formation

MFT is rarely present in raw biological materials. Instead, it is an artifact of thermal processing, generated via two primary, self-validating chemical pathways: the Maillard reaction and the degradation of thiamine (Vitamin B1)[2][12].

-

The Maillard Reaction Pathway: The condensation of sulfur-containing amino acids (specifically cysteine) with reducing sugars (such as ribose or xylose) under heat generates dicarbonyl intermediates and hydrogen sulfide. These precursors undergo subsequent condensation and cyclization to form the furan ring with a thiol group[12][13]. Causality note: This pathway is highly pH-dependent. Research utilizing

-labeled xylose demonstrates that while low pH favors 2-furfurylthiol, a pH range of 4.0–7.0 is required to optimize the formation of MFT[13]. -

Thiamine Degradation Pathway: Thiamine inherently contains a thiazole ring. Upon thermal degradation (>100°C), thiamine cleaves to yield 5-hydroxy-3-mercapto-2-pentanone. This intermediate undergoes rapid dehydration and cyclization to yield MFT[14]. In matrices like pork, which are naturally rich in thiamine, this is the dominant formation pathway[14].

Formation pathways of 2-methyl-3-furanthiol via thiamine degradation and Maillard reaction.

Analytical Methodologies: SPME-GC-O-MS

Because MFT exists at trace levels (µg/kg) and is highly reactive (prone to forming disulfides via radical reactions), standard Gas Chromatography-Mass Spectrometry (GC-MS) is insufficient[12]. To achieve a self-validating analytical system, researchers must couple Solid-Phase Microextraction (SPME) with Gas Chromatography-Olfactometry-Mass Spectrometry (GC-O-MS)[15][16].

Step-by-Step Protocol: SPME-GC-O-MS for MFT Quantification

Step 1: Sample Preparation & Matrix Modification

-

Action: Place 25 mL of the liquid sample (or homogenized suspension) into a 50 mL SPME glass vial. Add 4.38 g of NaCl and 25 µL of an internal standard (e.g., 1 mg/L 2-furfurylthiol or isotopically labeled

-MFT)[15]. -

Causality: The addition of NaCl induces a "salting-out" effect, decreasing the solubility of MFT in the aqueous phase and thermodynamically driving the highly volatile thiol into the headspace. The internal standard corrects for matrix effects and fiber competition, ensuring quantitative trustworthiness.

Step 2: SPME Extraction

-

Action: Cap the vial, agitate until the salt dissolves, and equilibrate at 60°C for 30 minutes. Expose a Carboxen-Polydimethylsiloxane (CAR/PDMS) SPME fiber to the headspace for 20 minutes[15][17].

-

Causality: The CAR/PDMS fiber is specifically chosen for its high affinity for low-molecular-weight, sulfur-containing volatiles. 60°C provides optimal thermal energy to volatilize MFT without inducing further artifactual Maillard reactions in the vial.

Step 3: Thermal Desorption & Chromatographic Separation

-

Action: Insert the fiber into the GC injection port at 220°C for 5 minutes in splitless mode[15]. Use a polar capillary column (e.g., DB-WAX) for separation.

-

Causality: Rapid thermal desorption ensures a narrow injection band, preventing peak tailing. A polar column is necessary to resolve MFT from co-eluting lipid degradation products.

Step 4: Effluent Splitting (MS and Olfactometry)

-

Action: Split the column effluent 1:1 between the Mass Spectrometer and the Olfactometric (Sniffing) port[16].

-

Causality: MS provides structural confirmation (monitoring the molecular ion m/z 114 for MFT). Simultaneously, GC-O utilizes the human nose as a biological detector. Because MFT's odor threshold is often lower than the MS limit of detection, a human assessor can record the exact retention time of the "meaty" aroma, validating the presence of MFT even if the MS peak is obscured by baseline noise[18].

Step 5: Aroma Extract Dilution Analysis (AEDA)

-

Action: Serially dilute the sample (e.g., 1:2, 1:4, 1:8) and repeat the GC-O analysis until the MFT odor is no longer perceptible.

-

Causality: The highest dilution at which the odor is detected determines the Flavor Dilution (FD) factor, allowing researchers to calculate the Odor Activity Value (OAV) and objectively rank MFT's contribution to the overall sensory profile[10][11].

Step-by-step SPME-GC-O-MS analytical workflow for trace sulfur compound characterization.

Applications in Drug Development & Flavor Science

Understanding the sensory mechanics of MFT extends far beyond food chemistry. In drug development , oral formulation scientists face significant challenges with APIs that exhibit highly bitter, astringent, or metallic off-notes (e.g., certain antibiotics, veterinary medicines, or mineral supplements).

Traditional sweet-masking agents often fail to cover metallic aftertastes. MFT, dosed at highly controlled trace levels (10–50 ppm in flavor bases), introduces a robust umami/savory profile that competes for receptor binding in the olfactory bulb and taste buds[3]. By integrating MFT into a savory matrix (such as a simulated beef bouillon for veterinary chews), formulators can effectively mask the API, ensuring higher patient (or animal) compliance.

Furthermore, MFT's inherent antioxidant properties—capable of protecting against lipid peroxidation in both aqueous and organic systems—provide secondary stabilization benefits to lipid-based drug delivery systems during shelf-life storage[12].

References

- BenchChem. "The Ubiquitous Yet Elusive Meaty Aroma: A Technical Guide to 2-Methyl-3-furanthiol in Foodstuffs."

- PubMed (NIH). "Effect of pH on the Maillard reaction of [13C5]xylose, cysteine, and thiamin."

- MDPI.

- ChemicalBull.

- PMC (NIH). "Reactivity and stability of selected flavor compounds."

- Sigma-Aldrich. "2-Methyl-3-furanthiol = 95 , FG 28588-74-1."

- Tandfonline.

- Odowell. "2-Methylfuran-3-Thiol Acetate manufacturers and suppliers in China."

- PMC (NIH). "Gas Chromatography Analysis with Olfactometric Detection (GC-O)

- Imreblank.ch. "Gas Chromatography-Olfactometry in Food Aroma Analysis."

- ACS Publications. "Chemical Characterization of the Aroma of Grenache Rosé Wines: Aroma Extract Dilution Analysis, Quantitative Determination, and Sensory Reconstitution Studies."

- MDPI. "Characterization of the Key Aroma Compounds in Traditional Hunan Smoke-Cured Pork Leg (Larou, THSL) by Aroma Extract Dilution Analysis (AEDA), Odor Activity Value (OAV)

- OpenAgrar. "Identification d'un thiol fortement odorant, le 2-méthyl-3-furanthiol, dans les vins."

- Lund University Publications. "Development of an analytical method for the screening of meaty flavors in commercial foodstuff by SPME-GC/O-MS."

- MDPI. "Gas Chromatography Olfactometry (GC-O) for the (Semi)

- ResearchGate.

- The Good Scents Company. "fish thiol 2-methyl-3-furanthiol."

- NIST WebBook. "2-Methyl-3-furanthiol."

- Perfumer & Flavorist. "Flavor Bites: 2-Methyl 3-furanthiol."

Sources

- 1. 2-Methyl-3-furanthiol [webbook.nist.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. perfumerflavorist.com [perfumerflavorist.com]

- 4. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-methyl-3-furanthiol | Buy Bulk Meaty Savory Chemical [chemicalbull.com]

- 6. 2-Methyl-3-furanthiol = 95 , FG 28588-74-1 [sigmaaldrich.com]

- 7. Reactivity and stability of selected flavor compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-Methylfuran-3-Thiol Acetate manufacturers and suppliers in China - ODOWELL [odowell.com]

- 9. Identification d'un thiol fortement odorant, le 2-méthyl-3-furanthiol, dans les vins | VITIS - Journal of Grapevine Research [ojs.openagrar.de]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. tandfonline.com [tandfonline.com]

- 13. Effect of pH on the Maillard reaction of [13C5]xylose, cysteine, and thiamin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. lup.lub.lu.se [lup.lub.lu.se]

- 18. imreblank.ch [imreblank.ch]

Engineering Meaty Odorants: 3-Furanthiol Formation Mechanisms from Cysteine and Pentose Sugars

Executive Summary

2-Methyl-3-furanthiol (MFT) and its derivatives are exceptionally potent odorants characterized by their intense meaty and roasted flavor profiles, possessing odor thresholds as low as 0.0025 ng/L in air 1. Understanding the precise Maillard reaction mechanisms between pentose sugars (e.g., ribose, xylose) and the sulfur-containing amino acid L-cysteine is critical for flavor chemistry, nutritional science, and the development of synthetic flavorings. As an application scientist, I approach flavor generation not merely as a set of recipes, but as a matrix of thermodynamic and kinetic pathways that must be meticulously controlled. This whitepaper dissects the dual pathways of MFT formation, provides quantitative yield data, and establishes self-validating experimental protocols for mechanistic verification.

Mechanistic Foundations: The Pentose-Cysteine Axis

The formation of MFT from pentoses and cysteine involves complex, multi-step cascades. While early models suggested that 4-hydroxy-5-methyl-3(2H)-furanone (norfuraneol) was the primary intermediate, advanced stable isotope dilution assays and [13C5]-labeling studies have elucidated parallel pathways dictated by pH and thermal conditions.

The Intact Carbon Skeleton Pathway (1,4-Dideoxyosone Route)

Research utilizing [13C5]ribose and cysteine demonstrated that the carbon skeleton of the pentose remains largely intact during MFT formation at mildly acidic conditions (pH 5.0) 2. The reaction proceeds via a 1,4-dideoxyosone intermediate, which directly incorporates hydrogen sulfide (liberated from the thermal degradation of cysteine) to form MFT, effectively bypassing norfuraneol as an obligatory intermediate 2.

The Retro-Aldol Fragmentation Pathway

At higher temperatures or elevated pH profiles, pentoses can undergo retro-aldol cleavage into shorter carbon fragments, such as hydroxyacetaldehyde and mercapto-2-propanone. These fragments can recombine to form MFT, though this pathway is generally more dominant when hexoses (like glucose) are utilized instead of pentoses 1, 3.

Mechanistic pathways of 2-Methyl-3-furanthiol (MFT) formation from pentoses and L-cysteine.

Quantitative Yield Analysis

The effectiveness of different precursor systems in generating 3-furanthiols is highly dependent on the thermodynamic state of the system. Below is a synthesized data comparison of various precursor efficiencies.

| Precursor System | Reaction Conditions | Dominant Odorant Formed | Yield / Efficiency Observation | Mechanism Implicated |

| Ribose + Cysteine | 95°C, 4h, pH 5.0 | 2-Methyl-3-furanthiol (MFT) | High yield; intact carbon skeleton preserved | 1,4-Dideoxyosone route 2 |

| Hydroxyacetaldehyde + Mercapto-2-propanone | 180°C, 6 min, Dry | MFT | 1.4 mol % (Highest observed for fragments) | Retro-aldol fragmentation [[1]]() |

| Norfuraneol (NF) + H2S | Autoclave, pH 5.0 | MFT | ~14x higher MFT yield compared to Ribose | Direct sulfhydrylation of NF 1 |

| Furan-2-aldehyde + H2S | Autoclave, pH 5.0 | 2-Furfurylthiol (FFT) | 10x higher efficiency for FFT vs MFT | Reductive sulfhydrylation 1 |

| [13C5]Xylose + Cysteine | 145°C, 20 min, pH 4.0-7.0 | MFT & 3-mercapto-2-pentanone | Yields highly pH-dependent; favored at pH < 6.0 | Intact skeleton at low pH 4 |

Self-Validating Experimental Protocols

To rigorously validate these pathways, researchers must employ self-validating experimental systems. The following protocol utilizes stable isotope labeling to track the origin of every carbon atom, ensuring that kinetic isotope effects are internally controlled.

Self-validating experimental workflow for isotope-labeled synthesis and SPME-GC-MS analysis.

Protocol: Isotope-Labeled Synthesis and SPME-GC-MS Analysis of 3-Furanthiols

Step 1: Precursor Preparation

-

Action: Prepare a 0.5 M phosphate buffer solution and adjust strictly to pH 5.0. Dissolve L-cysteine (50 µmol) and a 1:1 molar mixture of unlabeled ribose and [13C5]ribose (150 µmol total) into 10 mL of the buffer.

-

Causality (Expert Insight): pH 5.0 is deliberately chosen over physiological pH (7.4) because it mimics the natural acidity of meat systems and prevents excessive base-catalyzed retro-aldol fragmentation of the sugars. This forces the reaction down the intact 1,4-dideoxyosone pathway 2, 4. Utilizing a 1:1 mixture of labeled and unlabeled sugar acts as an internal standard, proving that any observed mass shifts are not artifacts of the matrix.

Step 2: Thermal Maillard Reaction

-

Action: Seal the solution in a 20-mL headspace vial using a PTFE/silicone septum. Heat the vial in a thermostatic block at 95°C for exactly 4 hours.

-

Causality (Expert Insight): A sealed autoclave environment prevents the escape of highly volatile H2S gas generated from cysteine degradation. The time-temperature integral (95°C for 4h) provides the exact activation energy required to drive the Amadori rearrangement of the pentose without completely carbonizing the matrix 2.

Step 3: Solid-Phase Microextraction (SPME)

-

Action: Equilibrate the vial at 40°C for 10 minutes. Expose a Carboxen/Polydimethylsiloxane (CAR/PDMS) SPME fiber to the headspace for 30 minutes.

-

Causality (Expert Insight): SPME is chosen over liquid-liquid solvent extraction to prevent solvent-induced artifacts and thermal degradation during sample concentration. The CAR/PDMS fiber chemistry selectively concentrates highly volatile, low-threshold thiols like MFT from the aqueous headspace 2, 4.

Step 4: GC-MS Analysis & Isotope Tracking

-

Action: Desorb the fiber in the GC injection port at 250°C for 5 minutes. Run the mass spectrometer in Scan and SIM (Selected Ion Monitoring) modes.

-

Causality (Expert Insight): By tracking the molecular ion peaks, we establish a self-validating proof of mechanism. An intact conversion of [13C5]ribose to MFT will yield a mass-to-charge ratio (m/z) shifted perfectly by +5 Da compared to the unlabeled MFT. If fragmentation and recombination occurred, a statistical mixture of +1 to +4 Da shifts would be observed 4.

References

-

Hofmann, T., & Schieberle, P. (1998). Quantitative Model Studies on the Effectiveness of Different Precursor Systems in the Formation of the Intense Food Odorants 2-Furfurylthiol and 2-Methyl-3-furanthiol. Journal of Agricultural and Food Chemistry. 1

-

Cerny, C., & Davidek, T. (2003). Formation of Aroma Compounds from Ribose and Cysteine during the Maillard Reaction. Journal of Agricultural and Food Chemistry. 2

-

Ota, M., Kohmura, M., & Kawaguchi, H. (2007). Effect of pH on the Maillard Reaction of[13C5]Xylose, Cysteine, and Thiamin. Journal of Agricultural and Food Chemistry.4

-

Mottram, D. S. (2006). The role of sulfur chemistry in thermal generation of aroma. State-of-the-Art in Flavour Chemistry and Biology.3

Sources

The Ubiquitous Yet Elusive Meaty Aroma: A Comprehensive Technical Guide to Identifying 3-Furanthiols in Cooked Meat Volatiles

Executive Summary

The authentic aroma of cooked meat is one of the most complex matrices in flavor chemistry, comprising hundreds of volatile organic compounds (VOCs). However, the true "meaty" character is overwhelmingly driven by a specific class of sulfur-containing heterocycles: 3-furanthiols , with 2-methyl-3-furanthiol (MFT) being the most critical[1]. MFT possesses an exceptionally low odor threshold and high odor activity value (OAV), meaning it dictates the sensory profile of meat even at parts-per-trillion (ppt) concentrations[2].

This whitepaper provides an in-depth, self-validating methodological framework for the extraction, identification, and quantification of MFT. Because MFT is highly volatile, thermally unstable, and prone to oxidative dimerization, traditional analytical methods often fail or generate false artifacts. Here, we dissect the causality behind advanced analytical choices—such as Solvent-Assisted Flavor Evaporation (SAFE) and GC-Olfactometry (GC-O)—to establish a rigorous standard for meat volatile analysis.

The Chemical Ecology & Causality of MFT Formation

To accurately analyze a compound, one must understand its origin. MFT is not present in raw meat; it is a thermally induced artifact generated during the cooking process[3]. If an analytical extraction method utilizes excessive heat (e.g., Simultaneous Distillation-Extraction, SDE), it will artificially synthesize MFT during the extraction, destroying the quantitative integrity of the sample.

MFT is primarily generated via two distinct mechanistic pathways during thermal processing:

-

Thiamine (Vitamin B1) Degradation: Thiamine is highly susceptible to thermal degradation. Upon heating, its thiazole ring cleaves to form the highly reactive intermediate 5-hydroxy-3-mercapto-2-pentanone, which subsequently undergoes cyclization and dehydration to form MFT[2].

-

The Maillard Reaction: The classic Strecker degradation between sulfur-containing amino acids (like cysteine) and reducing sugars (like ribose) provides the necessary sulfur and carbon backbones to synthesize MFT and its derivatives[1].

Once formed, MFT is highly reactive. In the presence of oxygen or free radicals, two MFT molecules will rapidly oxidize to form bis(2-methyl-3-furyl) disulfide , a compound with an even lower odor threshold than its parent thiol[4].

Caption: Mechanistic pathways of 2-Methyl-3-furanthiol formation and degradation in cooked meat.

Quantitative Odor Characteristics

To understand the analytical sensitivity required, we must look at the sensory thresholds of these compounds. The data below illustrates why standard full-scan Mass Spectrometry often fails to detect these odorants despite their overwhelming sensory presence.

Table 1: Odor Thresholds of Key Meat Volatiles

| Compound | Odor Descriptor | Odor Threshold (Water/Air) | Primary Pathway |

| 2-Methyl-3-furanthiol | Meaty, roasted beef | 0.007 µg/kg[2] | Thiamine / Maillard |

| Bis(2-methyl-3-furyl) disulfide | Intense meaty, savory | 0.00002 µg/kg[4] | MFT Oxidation |

| 3-Mercapto-2-pentanone | Meaty, alliaceous | 0.045–0.18 ng/L[5] | Thiamine |

| 1-Octen-3-one | Mushroom-like, earthy | 0.005 µg/kg[6] | Lipid Degradation |

Analytical Workflows: Overcoming Trace-Level Barriers

Because MFT exists at trace levels and is prone to artifact generation, the extraction protocol must be a self-validating system. We outline two field-proven methodologies: HS-SPME for rapid profiling, and SAFE for high-fidelity absolute quantification.

Protocol A: Headspace Solid-Phase Microextraction (HS-SPME)

Best for: Rapid comparative profiling, quality control, and avoiding solvent use.

The Causality of the Method: SPME relies on the equilibrium between the meat matrix, the headspace, and the polymer fiber. Because MFT is a low-molecular-weight, highly volatile, and slightly polar sulfur compound, a single-phase fiber (like pure PDMS) will yield poor recovery. We utilize a mixed-bed Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber to capture the broad spectrum of polarities and molecular weights present in meat volatiles[6].

Step-by-Step Methodology:

-

Sample Preparation: Minced cooked meat (5.0 g) is placed into a 20 mL headspace vial.

-

Salting Out: Add 15 mL of saturated NaCl solution. Causality: The high ionic strength decreases the solubility of organic volatiles in the aqueous phase, driving MFT into the headspace[6].

-

Internal Standardization (Self-Validation): Spike the matrix with 10 µL of an internal standard (e.g., 2-methyl-3-tetrahydrofuranthiol at 1 mg/L). This validates the extraction efficiency and accounts for competitive displacement on the fiber.

-

Equilibration: Incubate the vial at 40°C for 15 minutes. Causality: Temperatures above 50°C risk triggering further Maillard reactions in the vial, creating artificial MFT.

-

Extraction: Expose the 50/30 µm DVB/CAR/PDMS fiber to the headspace for 30 minutes at 40°C[7].

-

Desorption: Retract the fiber and immediately insert it into the GC injection port at 250°C for 5 minutes in splitless mode.

Protocol B: Solvent-Assisted Flavor Evaporation (SAFE)

Best for: Absolute quantification, GC-Olfactometry, and artifact-free extraction of lipid-rich matrices.

The Causality of the Method: Meat is rich in lipids, which trap hydrophobic volatiles. Direct solvent extraction pulls out the volatiles but also extracts non-volatile triglycerides, which will destroy a GC column. Traditional distillation uses heat to separate them, which synthesizes artificial MFT. SAFE solves this by utilizing a high-vacuum (

Step-by-Step Methodology:

-

Extraction: Homogenize 50 g of cooked meat with 100 mL of dichloromethane (DCM). Spike with a stable isotope (e.g.,

-MFT) to validate absolute recovery. -

Filtration: Filter the homogenate through anhydrous sodium sulfate to remove residual water, which can freeze and block the SAFE apparatus.

-

SAFE Distillation: Introduce the DCM extract dropwise into the SAFE apparatus. Maintain the distillation flask at 40°C and the receiving flask in liquid nitrogen (-196°C) under a high vacuum (

mbar)[8]. -

Concentration: Concentrate the distillate to 0.5 mL using a Kuderna-Danish concentrator at 40°C. Causality: Never use a rotary evaporator for this step; the vacuum will strip the highly volatile MFT from the solvent, destroying the quantitative integrity.

-

Injection: Inject 1 µL of the concentrate into the GC-MS/O system.

Caption: High-fidelity SAFE extraction and parallel GC-MS/O analytical workflow.

Instrumental Analysis: GC-MS/O and AEDA

Because MFT is present at ultra-trace levels, standard full-scan GC-MS is often blind to it. The human nose, however, is not. Therefore, the integration of Gas Chromatography-Olfactometry (GC-O) with Mass Spectrometry operating in Selected Ion Monitoring (SIM) mode is mandatory[8].

Mass Spectrometry (SIM Mode)

To achieve the required limits of detection (LOD), the mass spectrometer must be programmed to monitor specific ions associated with MFT fragmentation.

Table 2: GC-MS/O Identification Parameters for 2-Methyl-3-furanthiol

| Parameter | Specification / Value | Causality |

| Target Ion (Quantification) | m/z 114 | Molecular ion of MFT; provides the highest signal-to-noise ratio[8]. |

| Qualifier Ions | m/z 85, m/z 71 | Confirms the structural identity by monitoring the loss of the thiol group. |

| Chromatographic Separation | DB-Wax (Polar) or DB-5 (Non-polar) | Polar columns generally provide better peak shape for free thiols, preventing tailing. |

| GC-O Odor Descriptor | Intense meaty, savory broth | Aligns the chemical peak with the human sensory perception to confirm Odor Activity[9]. |

Aroma Extract Dilution Analysis (AEDA)

To validate that MFT is actually driving the flavor profile of the meat (and not just present as background noise), we calculate its Odor Activity Value (OAV) .

-

The SAFE extract is serially diluted (1:2, 1:4, 1:8, etc.).

-

Each dilution is injected into the GC-O.

-

The highest dilution at which the "meaty" aroma of MFT can still be perceived at the sniffing port is recorded as its Flavor Dilution (FD) factor .

-

The OAV is calculated by dividing the quantified concentration of MFT in the meat by its sensory threshold in water[8]. An OAV > 1 indicates that the compound actively contributes to the food's aroma profile. For MFT in cooked beef, OAVs frequently exceed 1,000, cementing its status as a character-impact compound.

Conclusion

The identification and quantification of 3-furanthiols, particularly 2-methyl-3-furanthiol, represent a masterclass in analytical chemistry. Because these compounds are thermally labile, highly volatile, and present at parts-per-trillion levels, standard extraction techniques will result in catastrophic data failure through either artifact generation or volatilization loss. By implementing self-validating workflows utilizing DVB/CAR/PDMS HS-SPME for profiling, SAFE for high-fidelity extraction, and GC-MS (SIM) coupled with GC-O for detection, researchers can accurately map the chemical ecology of meat flavor.

References

-

The Development of Aromas in Ruminant Meat - MDPI.[Link]

-

Flavor chemistry of 2-methyl-3-furanthiol, an intense meaty aroma compound - ResearchGate.[Link]

-

Flavour formation in meat and meat products: a review - NTOU. [Link]

-

Odor Compounds in Meat - Encyclopedia MDPI.[Link]

-

Development of an analytical method for the screening of meaty flavors in commercial foodstuff by SPME-GC/O-MS - Lund University Publications.[Link]

-

Characterization of Volatile Flavor Compounds in Dry-Rendered Beef Fat by Different Solvent-Assisted Flavor Evaporation (SAFE) Combined with GC–MS, GC–O, and OAV - MDPI.[Link]

-

Characterization of the Most Odor-Active Compounds of Iberian Ham Headspace - Journal of Agricultural and Food Chemistry.[Link]

-

Characterization of key aroma compounds in Chinese smoked duck by SAFE-GC-O-MS and aroma-recombination experiments - PMC.[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. fs.ntou.edu.tw [fs.ntou.edu.tw]

- 5. pubs.acs.org [pubs.acs.org]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. Characterization of key aroma compounds in Chinese smoked duck by SAFE-GC-O-MS and aroma-recombination experiments - PMC [pmc.ncbi.nlm.nih.gov]

literature review of sulfur-containing furan compounds in food chemistry

Title: The Chemical Architecture of Flavor: A Technical Whitepaper on Sulfur-Containing Furans in Food Matrices

Executive Summary

Sulfur-containing furans are heterocyclic organic compounds that serve as the backbone of savory and roasted flavor profiles in modern food chemistry. Despite being present at ultra-trace concentrations, these highly potent odorants dictate the sensory identity of extensively consumed products, from roasted coffee to cooked meats. This whitepaper synthesizes the mechanistic pathways, thermochemical stability, and advanced analytical protocols required to isolate and quantify these volatile compounds in complex food matrices.

Molecular Significance and Sensory Impact

Heteroaromatic compounds featuring a furan ring substituted with a thiol or sulfide group possess some of the lowest odor thresholds known to flavor science[1][2]. The structural synergy between the oxygen-containing furan ring and the highly polarizable sulfur atom creates a potent interaction with human olfactory receptors, making them indispensable in the flavor and fragrance industries.

-

Furfuryl Mercaptan (2-Furanmethanethiol): Recognized as the primary characterizing aroma compound of roasted coffee, furfuryl mercaptan delivers intense notes of roasted coffee, smoke, and sulfur[3][4]. It is highly valued across the industry, though its extreme potency means that even at a 1% dilution, it can present a skunk-like odor if not properly balanced[3][5].

-

2-Methyl-3-furanthiol (MFT): MFT is an intensely meaty, beef-extract, and fishy tasting compound[6]. It is a critical component in savory food additives and is naturally generated during the thermal processing of meats, including beef, pork, and tuna[1][7].

Mechanistic Pathways of Formation

The biosynthesis and thermal generation of sulfur-containing furans are heavily dependent on precursor availability and reaction conditions (temperature, pH). High temperatures promote the advanced stages of the Maillard reaction, leading to the formation of these trace volatiles[8][9].

-

Maillard Reaction and Pentose Degradation: The primary pathway involves the reaction between sulfur-containing amino acids (e.g., cysteine) and pentose sugars. In meat systems, inosine-5'-monophosphate (IMP) accumulates during post-mortem glycolysis and serves as a highly effective pentose source (ribose)[2][10]. The degradation of IMP yields dicarbonyls and 4-hydroxy-5-methyl-3(2H)-furanone, which subsequently react with hydrogen sulfide (derived from cysteine) to form MFT and related furans[11][12].

-

Thiamine Degradation: An alternative pathway for MFT formation is the thermal degradation of thiamine (Vitamin B1), which naturally contains both a pyrimidine and a thiazole ring[1][10].

Biosynthetic and thermal degradation pathways of key sulfur-containing furans.

Physicochemical Stability and Degradation Kinetics

Sulfur-containing furans are inherently unstable and highly reactive. They readily participate in radical and ionic reactions within food systems, which continuously alters the flavor profile over time.

-

Fenton-Type Degradation: Furfuryl mercaptan degrades rapidly in aqueous solutions under Fenton-type conditions (the presence of hydrogen peroxide, iron, and ascorbic acid). Research indicates up to 90% degradation within 1 hour at 37 °C[13]. The primary volatile degradation products are dimers, specifically difurfuryl disulfide[13].

-

Antioxidant Activity and Melanoidin Interaction: MFT exhibits significant antioxidant activity, protecting systems from lipid peroxidation[1]. However, it readily reacts with food components, forming disulfides through radical reactions or binding to melanoidins via ionic interactions[1][12].

Quantitative Flavor Chemistry

The following table summarizes the key quantitative and physicochemical data for the primary sulfur-containing furans discussed in this whitepaper.

| Compound | CAS Number | Molecular Weight | Density (25 °C) | Odor Threshold | Primary Organoleptic Profile |

| Furfuryl Mercaptan | 98-02-2[3] | 114.17 g/mol [3] | 1.132 g/mL[14] | 0.01 ng/L (air) / 0.01 μg/kg (water)[13] | Roasted coffee, smoky, burnt, sulfurous[5][14] |

| 2-Methyl-3-furanthiol | 28588-74-1 | 114.16 g/mol | 1.145 g/mL | Ultra-low (Trace)[1][7] | Meaty, beef extract, fishy, metallic[7] |

Analytical Methodology: Trace Isolation and Detection

Due to their trace concentrations and high volatility, identifying these compounds requires specialized extraction and detection techniques. Historically, identification from natural food matrices was extremely difficult until the advent of inert capillary chromatography and mass spectrometry[7].

Protocol: SPME-GC-MS/Olfactive Detection for Sulfur-Furans Causality & Self-Validation Mechanism: This protocol utilizes Solid-Phase Microextraction (SPME) to concentrate highly volatile trace analytes without the thermal degradation artifacts common in traditional solvent distillation. The integration of an isotopically labeled internal standard validates extraction efficiency, while the parallel olfactometry port ensures that the detected mass-to-charge (m/z) signal corresponds directly to human sensory perception, eliminating false positives from co-eluting odorless matrix artifacts.

Step-by-Step Methodology:

-

Sample Preparation: Homogenize 5.0 g of the food matrix (e.g., ground roasted coffee or cooked meat) in 10 mL of saturated NaCl solution. Causality: The high ionic strength of the NaCl solution decreases the solubility of organic volatiles in the aqueous phase, driving the sulfur-furans into the headspace (salting-out effect).

-

Internal Standardization: Spike the homogenate with 10 μL of an isotopically labeled standard (e.g., d3-MFT or d3-furfuryl mercaptan) at a known concentration. Seal the vial with a PTFE/silicone septum.

-

Headspace Extraction: Expose a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the sample headspace at 50 °C for 30 minutes. Causality: The mixed-polarity DVB/CAR/PDMS coating provides optimal adsorption capacity for low-molecular-weight, reactive sulfur compounds compared to single-phase fibers.

-

Thermal Desorption: Retract the fiber and insert it into the GC injection port at 250 °C for 5 minutes in splitless mode to ensure complete transfer of analytes onto the column.

-

Chromatographic Separation: Utilize a polar capillary column (e.g., DB-WAX, 30m x 0.25mm x 0.25μm). Program the oven temperature from 40 °C (hold 2 min) to 240 °C at 5 °C/min. Causality: Polar columns effectively resolve closely eluting polar furans from dominant, non-polar lipid oxidation products.

-

Dual Detection (MS/O): Split the column effluent 1:1 using a deactivated glass Y-splitter. Direct half the flow to a Mass Spectrometer (Electron Ionization at 70 eV) and the other half to a heated Olfactometry (Sniffing) port.

-

Data Analysis: Perform background subtraction to isolate the target spectra (e.g., m/z 114 for MFT) from co-eluting major components like furfuryl alcohol[7]. Correlate the retention index and mass spectrum with the exact retention time of the "meaty" or "coffee" aroma perceived at the olfactometry port.

SPME-GC-MS/O workflow for trace analysis of volatile sulfur-containing furans.

Conclusion

Sulfur-containing furans represent a critical nexus between raw food biochemistry and final sensory perception. Understanding their Maillard-driven biosynthesis, inherent thermochemical instability, and profound organoleptic impact is essential for flavor scientists and food engineers. By employing rigorous, self-validating analytical frameworks like SPME-GC-MS/O, researchers can accurately profile these trace volatiles, enabling the optimization of thermal processing and the development of high-fidelity flavor formulations.

References

-

Furfuryl Mercaptan (AC) - De Kruiderie. de-kruiderie.nl. 3

-

Roasted Coffee Smell | Biosystems Engineers - International Furan Technology. ift.co.za. 4

-

Furfuryl mercaptan ≥ 97%, FG 98-02-2 - Sigma-Aldrich. sigmaaldrich.com. 14

-

Furfuryl mercaptan | CAS 98-02-2 | Coffee Aroma Compound - Haihang Industry. haihangchem.com. 5

-

Flavor chemistry of 2-methyl-3-furanthiol, an intense meaty aroma compound. tandfonline.com. 1

-

Degradation of the Coffee Flavor Compound Furfuryl Mercaptan in Model Fenton-type Reaction Systems. imreblank.ch. 13

-

Important Sulfur-Containing Aroma Volatiles in Meat - ACS Publications. acs.org. 2

-

Showing Compound 2-Methyl-3-furanthiol (FDB015527) - FooDB. foodb.ca. 6

-

2-Methyl-3-Furanthiol - Chem-Impex. chemimpex.com. 15

-

Effects of different sulfur-containing substances on the structural and flavor properties of defatted sesame seed meal derived Maillard reaction products. researchgate.net. 8

-

2-Methyl-3-furanthiol ≥ 95%, FG 28588-74-1 - Sigma-Aldrich. sigmaaldrich.com.

-

Studies on some precursors involved in meat flavour formation. scispace.com. 10

-

Studies on some precursors involved in meat flavour formation. scielo.br. 11

-

Thermochemical Characterization of Sulfur-Containing Furan Derivatives: Experimental and Theoretical Study - MDPI. mdpi.com. 9

-

Identification of 2-Methyl-3-Furanthiol in the Steam Distillate from Canned Tuna Fish. uspto.gov. 7

-

COFFEE - Coffee, Tea, Mate, Methylxanthines and Methylglyoxal - NCBI Bookshelf. nih.gov. 16

-

Heat map of volatile compounds formed in RHX-MRPs and RHXC-MRPs. researchgate.net. 17

-

The potential meat flavoring derived from Maillard reaction products of rice protein isolate hydrolysate-xylose via the regulation of temperature and cysteine. nih.gov. 12

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. de-kruiderie.nl [de-kruiderie.nl]

- 4. ift.co.za [ift.co.za]

- 5. haihangchem.com [haihangchem.com]

- 6. Showing Compound 2-Methyl-3-furanthiol (FDB015527) - FooDB [foodb.ca]

- 7. ptacts.uspto.gov [ptacts.uspto.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. scispace.com [scispace.com]

- 11. scielo.br [scielo.br]

- 12. The potential meat flavoring derived from Maillard reaction products of rice protein isolate hydrolysate-xylose via the regulation of temperature and cysteine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. imreblank.ch [imreblank.ch]

- 14. Furfuryl mercaptan = 97 , FG 98-02-2 [sigmaaldrich.com]

- 15. chemimpex.com [chemimpex.com]

- 16. COFFEE - Coffee, Tea, Mate, Methylxanthines and Methylglyoxal - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

physical and chemical stability profile of 3-furanthiol

An In-depth Technical Guide to the Physical and Chemical Stability of 3-Furanthiol (2-Methyl-3-furanthiol)

Executive Summary

2-Methyl-3-furanthiol (MFT), a potent sulfur-containing furan derivative, is a cornerstone of savory flavor chemistry, prized for its characteristic meaty and roasted aroma profile even at exceptionally low concentrations.[1][2][3] Its application extends from food systems to advanced fragrance formulations. However, the utility of MFT is intrinsically linked to its pronounced physical and chemical instability.[2][4] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive analysis of the stability profile of MFT. We will explore the primary degradation pathways, including oxidation, photodegradation, and pH-mediated decomposition, and present field-proven protocols for its proper storage, handling, and quantitative stability assessment. The causality behind experimental choices is emphasized to equip the user with a robust framework for maintaining the integrity of this powerful and elusive molecule.

The Molecule: Identity and the Inherent Challenge of Instability

Chemical Identity and Significance

-

Compound: 3-Furanthiol, 2-methyl- (commonly known as 2-Methyl-3-furanthiol or MFT)

-

CAS Number: 28588-74-1[5]

-

Molecular Formula: C₅H₆OS[6]

-

Significance: MFT is a key impact compound responsible for the desirable savory aroma in a vast range of cooked foods, including meat, coffee, and cocoa.[1][3] Its formation during thermal processing, primarily through the Maillard reaction and thiamine degradation, is a critical aspect of food chemistry.[1][2][7]

The Challenge of Instability

The thiol (sulfhydryl) group in MFT is highly reactive, making the molecule susceptible to degradation from multiple environmental factors. This instability is not a mere inconvenience; it is a critical parameter that dictates its application, formulation strategy, and analytical accuracy. Uncontrolled degradation leads to a rapid loss of the desired aroma profile and the formation of off-notes. Understanding and mitigating this instability is paramount for any successful application.

Physical Stability Profile

The physical properties of MFT provide the foundational knowledge for its appropriate handling and storage. While seemingly stable under ideal conditions, physical stressors like temperature and light are primary catalysts for its chemical degradation.

Key Physicochemical Properties

| Property | Value | Source(s) |

| Appearance | Clear, pale pink to pale orange liquid | [5] |

| Odor | Roasted, meaty, savory, coffee-like | [3][5] |

| Boiling Point | 57-60 °C @ 44 mmHg | [8] |

| Flash Point | 37 °C (98.6 °F) | [8] |

| Solubility | Soluble in alcohols; Insoluble in water | [5][8] |

| Density | ~1.145 g/cm³ at 25 °C |

Impact of Physical Stressors

-

Temperature: MFT is heat-labile.[9] Elevated temperatures significantly accelerate degradation kinetics.[9][10] For this reason, long-term storage must be under refrigerated or, ideally, frozen conditions (below -1°C) to minimize thermal decomposition.[4][6] The flammability of MFT also necessitates avoiding heat, sparks, and open flames.[8][11]

-

Light: The molecule is explicitly described as light-sensitive.[4][6] Exposure to light, particularly in the UV spectrum, can induce photochemical reactions, leading to the formation of radicals and subsequent degradation. This necessitates storage in amber or opaque containers to prevent photo-oxidation.

Chemical Stability Profile & Degradation Pathways

The chemical reactivity of the thiol group is the principal driver of MFT's instability. The following sections detail the primary mechanisms of its degradation.

Oxidative Degradation: The Primary Pathway

By far the most significant degradation pathway for MFT is oxidation. The thiol group is readily oxidized, especially in the presence of air (oxygen), metals, or other oxidizing agents.[4][6]

-

Mechanism of Disulfide Formation: The most common oxidative reaction is the coupling of two thiol molecules to form a disulfide. This reaction converts the potent, meaty MFT into a disulfide dimer with a significantly different and often less desirable aroma profile. This process is often mediated by radical reactions involving reactive oxygen species (ROS) such as hydroxyl radicals (•OH) or superoxide (O₂•⁻).[2][7][9]

Influence of pH on Stability

The stability of MFT in aqueous solutions is highly dependent on pH. While stable in a narrow pH range, deviations can catalyze degradation.

-

Alkaline Conditions: Higher pH levels, particularly in the range of 5.0–7.0 and above, can significantly accelerate the degradation of MFT, especially when combined with heat.[9] This is critical for applications in food matrices, where pH can vary widely.

-

Acidic Conditions: Strong acidic conditions are also detrimental and should be avoided.[4][6]

Incompatible Materials

Direct contact with certain classes of chemicals will result in rapid degradation. It is crucial to avoid:

-

Strong Oxidizing Agents: Peroxides, permanganates, etc.

-

Strong Acids: Hydrochloric acid, sulfuric acid, etc.

-

Strong Bases: Sodium hydroxide, potassium hydroxide, etc.[4][6]

Recommended Storage and Handling Protocols

The inherent instability of MFT mandates strict adherence to validated storage and handling procedures to ensure its integrity for research and formulation.

Rationale for Optimal Conditions

The goal of the storage protocol is to mitigate all major degradation pathways simultaneously.

-

Freezer Storage (≤ -1°C): Minimizes thermally-induced degradation.[4][6]

-

Inert Atmosphere (Nitrogen/Argon): The single most important step to prevent oxidation. Purging the headspace of the container with an inert gas displaces oxygen, directly inhibiting the primary degradation pathway.[4][5][6]

-

Tightly Sealed, Opaque Containers: Prevents exposure to atmospheric oxygen and moisture, and blocks light to prevent photodegradation.[5][6]

-

Store Locked Up: Due to its toxicity and potent odor, secure storage is recommended.[8][11]

Step-by-Step Handling Procedure for Laboratory Use

-

Equilibrate the sealed container to room temperature before opening to prevent condensation of atmospheric moisture into the sample.

-

Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (gloves, safety glasses).

-

Briefly open the container and quickly dispense the required amount using a clean glass pipette or syringe.

-

Immediately before re-sealing, gently flush the headspace of the container with a stream of dry nitrogen or argon for 5-10 seconds.

-

Seal the container tightly, wrap the cap with parafilm for extra security, and immediately return it to the freezer.

Experimental Design for Stability Assessment

A self-validating experimental workflow is crucial for accurately determining the stability of MFT in a given matrix or formulation. Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive analytical technique due to the volatile nature of MFT.[1] Headspace Solid-Phase Microextraction (HS-SPME) is a preferred sample preparation method as it is solvent-free and highly effective for concentrating trace volatiles from a sample matrix.[1]

Protocol 1: Forced Degradation Study Workflow

A forced degradation study is essential to identify potential degradation products and pathways under stressed conditions. This workflow provides a comprehensive overview of the experimental logic.

Protocol 2: Step-by-Step Quantitative Analysis via HS-SPME-GC-MS

This protocol provides a robust method for quantifying the remaining MFT after a stability trial.

-

Sample Preparation:

-

Place a precisely measured aliquot (e.g., 1 mL of a liquid sample or 1 g of a solid sample) into a 20 mL headspace vial.

-

If the matrix is solid, add a defined volume of saturated sodium chloride solution (e.g., 3 mL) to aid the release of volatiles.

-

Spike the sample with a known concentration of a suitable internal standard (e.g., a deuterated analog of MFT or a different thiol like 2-furfurylthiol, if not present in the sample).

-

Immediately seal the vial with a magnetic crimp cap containing a PTFE/silicone septum.

-

-

Headspace Solid-Phase Microextraction (HS-SPME):

-

Place the vial in the autosampler tray of the GC-MS system.

-

Equilibrate the sample at a controlled temperature (e.g., 50°C) for a set time (e.g., 15 minutes) with agitation. This allows MFT to partition into the headspace.

-

Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/PDMS) to the vial's headspace for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

The SPME fiber is automatically desorbed in the hot GC inlet (e.g., 250°C) for a few minutes, transferring the analytes to the GC column.

-

The compounds are separated on the capillary column and detected by the mass spectrometer, typically operating in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.

-

-

GC-MS Parameters:

| Parameter | Typical Value | Rationale |

| GC Column | DB-Wax, HP-INNOWax (polar) | Good separation for polar and sulfur compounds. |

| Inlet Temp. | 250 °C | Ensures efficient desorption from SPME fiber. |

| Oven Program | 40°C (hold 2 min), ramp to 240°C at 5°C/min | Provides separation of MFT from other volatiles. |

| Carrier Gas | Helium | Inert carrier gas. |

| MS Mode | Selected Ion Monitoring (SIM) | Increases sensitivity by monitoring only specific ions for MFT and the internal standard. |

| Monitored Ions | Quantifier and qualifier ions specific to MFT (e.g., m/z 114, 85) | Ensures accurate identification and quantification. |

-

Quantification:

-

The concentration of MFT is calculated by comparing its peak area to the peak area of the known internal standard, using a pre-established calibration curve. The percentage of MFT remaining relative to the control sample indicates its stability under the tested conditions.

-

Conclusion

2-Methyl-3-furanthiol is a molecule of immense value in the flavor and fragrance industries, but its potent character is matched by its significant instability. The primary degradation pathway is oxidation of the thiol group, a process accelerated by heat, light, and non-neutral pH conditions. Successful research, development, and application hinge on a deep understanding of these liabilities. By implementing rigorous storage and handling protocols—centered on cold, dark, and inert conditions—and employing validated analytical methods like HS-SPME-GC-MS for stability assessment, professionals can ensure the integrity and performance of this critical savory compound.

References

-

Synerzine. (2018, June 22). 3-Furanthiol, 2-methyl- Safety Data Sheet. Retrieved from [Link]

-

Pripdeevech, P., & Chaiseri, S. (2018). Reactivity and stability of selected flavor compounds. Foods, 7(5), 78. Retrieved from [Link]

-

Hofmann, T., & Schieberle, P. (2001). Stability of thiols in an aqueous process flavoring. Journal of Agricultural and Food Chemistry, 49(9), 4333-4337. Retrieved from [Link]

-

Ernesto Ventós, S.A. (n.d.). 2-METHYL-3-FURANTHIOL. Retrieved from [Link]

-

SIELC Technologies. (2018, February 16). 2-Methyl-3-furanthiol. Retrieved from [Link]

-